molecular formula C18H18F3NO2S B12538412 (2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine CAS No. 668470-69-7

(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine

Cat. No.: B12538412
CAS No.: 668470-69-7
M. Wt: 369.4 g/mol
InChI Key: UPELXRCBWHYMMU-RDJZCZTQSA-N
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Description

(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine typically involves multiple steps, including the formation of the morpholine ring and the introduction of the phenyl and trifluoromethoxy groups. Common synthetic routes may involve the use of reagents such as phenylsulfonyl chlorides and trifluoromethoxybenzene under specific reaction conditions, including controlled temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(Phenyl{[2-(methoxy)phenyl]sulfanyl}methyl)morpholine
  • (2S)-2-(Phenyl{[2-(fluoromethoxy)phenyl]sulfanyl}methyl)morpholine
  • (2S)-2-(Phenyl{[2-(chloromethoxy)phenyl]sulfanyl}methyl)morpholine

Uniqueness

(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents.

Properties

CAS No.

668470-69-7

Molecular Formula

C18H18F3NO2S

Molecular Weight

369.4 g/mol

IUPAC Name

(2S)-2-[(S)-phenyl-[2-(trifluoromethoxy)phenyl]sulfanylmethyl]morpholine

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)24-14-8-4-5-9-16(14)25-17(13-6-2-1-3-7-13)15-12-22-10-11-23-15/h1-9,15,17,22H,10-12H2/t15-,17-/m0/s1

InChI Key

UPELXRCBWHYMMU-RDJZCZTQSA-N

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)SC3=CC=CC=C3OC(F)(F)F

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)SC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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